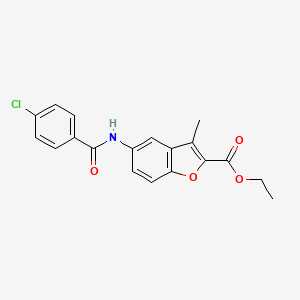

Ethyl 5-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

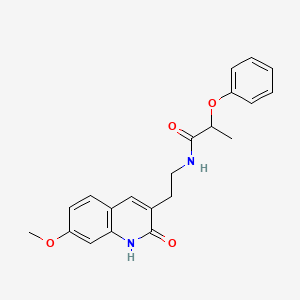

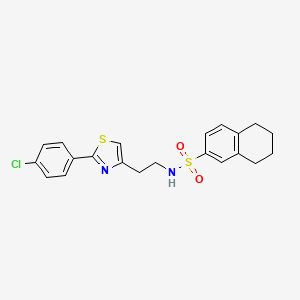

The compound “Ethyl 5-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate” is likely to be an organic compound consisting of a benzofuran core, which is a type of heterocyclic compound . The benzofuran core is substituted with various functional groups including a chlorobenzamido group and a carboxylate group .

Molecular Structure Analysis

The molecular structure of this compound would be based on the benzofuran core, with the chlorobenzamido and carboxylate groups attached at the 5 and 2 positions, respectively . The 3 position of the benzofuran ring is substituted with a methyl group .Wissenschaftliche Forschungsanwendungen

Role in Hedgehog (Hh) Signaling Pathway Inhibition

This compound has been found to have promising inhibition of the Hedgehog (Hh) signaling pathway . The Hh signaling pathway is crucial for the development of various embryonic tissues in invertebrate and vertebrate development, including brain, spinal cord, lungs, gut, and hematopoietic cells . Abnormal mutations of the Hh signaling pathway can lead to cell proliferation and tumor growth .

Smoothened (Smo) Receptor Inhibition

The compound’s Hh inhibitory activities are derived from their inhibition to the Smoothened (Smo) receptor . The results showed the Smo inhibitory potency of these compounds correlated well with their Hh inhibition .

Antitumor Properties

In the field of oncology, this compound has shown relevant antitumor properties against selected tumor cell lines . It has been found to have micromolar IC 50 values against HeLa, MCF7, SKOV3, and SKMEL28 cell lines .

Antiaggregating Properties

The compound has also demonstrated antiaggregating properties . This could potentially be useful in conditions where platelet aggregation is a problem, such as cardiovascular diseases.

Antioxidant Properties

This compound has shown antioxidant properties . It has been found to have higher antioxidant and ROS formation inhibition activity than the reference drugs acetylsalicylic acid and N -acetylcysteine .

Radical Scavenging Activity

In vitro radical scavenging screening confirmed the good antioxidant properties of acylhydrazone molecules . This suggests that the compound could potentially be used in conditions where radical scavenging activity is beneficial, such as in oxidative stress-related diseases.

Wirkmechanismus

Target of Action

The primary targets of Ethyl 5-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate are cyclin-dependent kinases 6 and 9 (CDK6 and CDK9) . These kinases play a crucial role in cell cycle regulation and transcription, making them important targets in cancer therapy.

Mode of Action

This compound interacts with its targets (CDK6 and CDK9) by inhibiting their activity

Biochemical Pathways

The inhibition of CDK6 and CDK9 affects the cell cycle and transcription pathways . This disruption can lead to cell cycle arrest and apoptosis, which are key mechanisms in the treatment of cancer. The downstream effects of these pathways include the death of cancer cells and the potential reduction of tumor growth.

Result of Action

The molecular and cellular effects of the action of Ethyl 5-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate include the inhibition of CDK6 and CDK9, disruption of the cell cycle and transcription processes, and induction of apoptosis . These effects lead to the death of cancer cells and potentially reduce tumor growth.

Eigenschaften

IUPAC Name |

ethyl 5-[(4-chlorobenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4/c1-3-24-19(23)17-11(2)15-10-14(8-9-16(15)25-17)21-18(22)12-4-6-13(20)7-5-12/h4-10H,3H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZMBHNCDKDVGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-2-((E)-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazono)methyl)phenol](/img/structure/B2392063.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2392075.png)

![2-(4-chlorophenoxy)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2392076.png)

![N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2392083.png)